molecular formula C9H12N2O3 B2412910 2-(2-Methoxyethoxy)isonicotinamide CAS No. 1831097-88-1

2-(2-Methoxyethoxy)isonicotinamide

Cat. No.: B2412910
CAS No.: 1831097-88-1
M. Wt: 196.206
InChI Key: CNOYCTJIOFKMNM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a methoxyethoxy group attached to the isonicotinamide structure, which contributes to its unique chemical properties.

Scientific Research Applications

2-(2-Methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, 2-(2-Methoxyethoxy)ethanol, indicates that it is a combustible liquid and may damage fertility or the unborn child . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinamide with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
  • 2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide

Uniqueness

2-(2-Methoxyethoxy)isonicotinamide is unique due to its specific methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOYCTJIOFKMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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